3-hydroxyicosanoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C41H74N7O18P3S |
|---|---|
Molekulargewicht |
1078.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyicosanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29?,30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
KNSVYMFEJLUJST-MJMSVFGZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Metabolic Pathways Involving 3 Hydroxyicosanoyl Coa
Fatty Acid Beta-Oxidation Pathway Dynamics
Fatty acid beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. wikipedia.org This process occurs in both the mitochondria and peroxisomes, with each organelle handling fatty acids of different chain lengths. mdpi.com
Mitochondrial Beta-Oxidation Processes Involving 3-Hydroxyicosanoyl-CoA
In eukaryotes, mitochondrial beta-oxidation is a primary energy source, breaking down fatty acids into acetyl-CoA, which then enters the citric acid cycle. wikipedia.org For long-chain fatty acids like icosanoic acid (the precursor to this compound), the process is facilitated by a multi-enzyme complex known as the mitochondrial trifunctional protein (TFP), which is associated with the inner mitochondrial membrane. wikipedia.orgnih.gov
The breakdown of a fatty acyl-CoA, such as icosanoyl-CoA, proceeds through a cycle of four reactions:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond, forming trans-Δ2-enoyl-CoA. wikipedia.org
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond to form an L-3-hydroxyacyl-CoA. wikipedia.org In the context of icosanoic acid breakdown, this would be L-3-hydroxyicosanoyl-CoA.
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing a 3-ketoacyl-CoA. wikipedia.org
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. wikipedia.org
This cycle repeats until the fatty acid is completely broken down. 3-Hydroxyacyl-CoA dehydrogenase (HAD) is the enzyme responsible for the oxidation of straight-chain 3-hydroxyacyl-CoAs within this pathway. nih.gov
Peroxisomal Beta-Oxidation Mechanisms and Stereoisomers of 3-Hydroxyacyl-CoAs
Peroxisomes are responsible for the beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 20 carbons. mdpi.combasys2.ca The peroxisomal beta-oxidation pathway differs from the mitochondrial pathway in several key aspects, particularly regarding the stereochemistry of its intermediates.
Rat liver peroxisomes contain two multifunctional proteins (MFP-1 and MFP-2) that handle different stereoisomers of 3-hydroxyacyl-CoAs. merckmillipore.com
Multifunctional Protein 1 (MFP-1): This protein exhibits 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activity. merckmillipore.com It processes the L-stereoisomer of 3-hydroxyacyl-CoAs.
Multifunctional Protein 2 (MFP-2): This protein has 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activity. merckmillipore.com It acts on the D-stereoisomer.
This stereospecificity is crucial because different metabolic pathways can produce different stereoisomers. For instance, the hydration of trans-enoyl-CoA thioesters can lead to L-hydroxy-stereoisomers, while other pathways might produce D-hydroxyacyl-CoAs. pnas.org The presence of both L- and D-specific enzymes in the peroxisome allows for the degradation of a wider range of fatty acids, including those with complex structures.
De Novo Fatty Acid Synthesis and Elongation Cycle Intermediates
While beta-oxidation breaks down fatty acids, de novo synthesis and elongation build them up. This compound is a key intermediate in the elongation of very-long-chain fatty acids.
Very Long Chain Fatty Acid (VLCFA) Elongation Pathways
The elongation of fatty acids occurs in the endoplasmic reticulum and involves a cycle of four reactions that adds two-carbon units to a growing acyl-CoA chain. biomolther.orgnih.gov This process is essential for producing VLCFAs, which are critical components of cellular lipids. biomolther.org
The elongation cycle consists of:
Condensation: An acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step. biomolther.org
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA. biomolther.org
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to an enoyl-CoA. uniprot.org
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer.
In the context of VLCFA synthesis, this compound is formed during the elongation of an 18-carbon fatty acid (stearoyl-CoA). nih.gov Research has shown that this compound can be further elongated to produce C22-CoA and C24-CoA. nih.gov
Stereochemical Aspects of Fatty Acid Elongation Intermediates, including (R,S) this compound
The anabolic pathway of fatty acid synthesis is not the exact reverse of the catabolic beta-oxidation pathway. openstax.org A key difference lies in the stereochemistry of the β-hydroxyacyl intermediate. During fatty acid biosynthesis, the reduction of the 3-ketoacyl group results in the formation of the D- or (R)-stereoisomer of the 3-hydroxyacyl intermediate. merckmillipore.com
Specifically, the enzyme catalyzing the third step of the elongation cycle, 3-hydroxyacyl-CoA dehydratase, acts on (3R)-3-hydroxyacyl-CoA intermediates. uniprot.org Therefore, the intermediate in the elongation pathway is more accurately described as (R)-3-hydroxyicosanoyl-CoA. The existence of both (R) and (S) stereoisomers of 3-hydroxyacyl-CoAs highlights the distinct enzymatic machinery and stereochemical control governing anabolic and catabolic fatty acid pathways.
Interconnections with Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) are important components of the cell membranes of some bacteria. Their synthesis is closely linked to the metabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine. nih.gov
The catabolism of BCAAs can produce branched-chain acyl-CoAs that serve as primers for fatty acid synthesis, leading to the formation of BCFAs. nih.govfrontiersin.org For example, the breakdown of isoleucine can lead to the formation of 2-methyl-butyryl-CoA, which can then be used to initiate the synthesis of anteiso-branched-chain fatty acids. nih.gov
Isovaleryl-CoA Biosynthesis Pathway Branching Points
A direct biosynthetic branching point between the fatty acid elongation pathway involving this compound and the biosynthesis of isovaleryl-CoA is not well-established in current literature. Isovaleryl-CoA is primarily a catabolic product derived from the degradation of the branched-chain amino acid, leucine. coloncanceratlas.orgresearchgate.net However, metabolic crosstalk can be inferred through shared enzymatic machinery and cellular compartments.
The degradation of both VLCFAs and certain branched-chain fatty acids occurs within peroxisomes. slideshare.netresearchgate.net For instance, the peroxisomal α-oxidation pathway is responsible for breaking down branched-chain fatty acids like phytanic acid. researchgate.netuni-saarland.de Some enzymes within these pathways exhibit broad substrate specificity. Research has shown that phytanoyl-CoA 2-hydroxylase (PAHX), an enzyme from the α-oxidation pathway, can utilize isovaleryl-CoA as a substrate in vitro. researchgate.net This suggests that enzymes involved in complex fatty acid metabolism may interact with intermediates from branched-chain amino acid catabolism.
Furthermore, peroxisomal β-oxidation is proposed as a pathway for isovaleryl-CoA metabolism. researchgate.net This shared localization within the peroxisome for both VLCFA and branched-chain acyl-CoA metabolism points to a potential for integrated regulation and substrate competition, even without a direct enzymatic branch from the VLCFA synthesis pathway.
Table 1: Potential Points of Crosstalk Between VLCFA and Isovaleryl-CoA Metabolism
| Feature | VLCFA Metabolism | Isovaleryl-CoA Metabolism | Point of Crosstalk |
|---|---|---|---|
| Primary Location | Synthesis: Endoplasmic Reticulum; Degradation: Peroxisomes | Degradation: Mitochondria & Peroxisomes | Peroxisomes serve as a common site for the degradation of both VLCFAs and some branched-chain acyl-CoAs. slideshare.netresearchgate.net |
| Key Intermediates | Acyl-CoAs (e.g., this compound) | Isovaleryl-CoA, 3-Methylcrotonyl-CoA | Both are forms of acyl-CoA, the activated form of fatty acids and their derivatives. |
| Enzymatic Overlap | Specific elongases, reductases, dehydratases | Isovaleryl-CoA dehydrogenase (IVD) | Enzymes like PAHX show potential for acting on substrates from different pathways (e.g., isovaleryl-CoA). researchgate.net |
Relationship with the Mevalonate (B85504) Pathway
The connection between this compound metabolism and the mevalonate pathway is centered on their shared precursor and coordinated regulation. The mevalonate pathway, which is responsible for cholesterol and isoprenoid biosynthesis, begins with the same fundamental building block as fatty acid synthesis: acetyl-CoA. nih.govunipd.it
In the mevalonate pathway, three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This is then reduced to mevalonate by HMG-CoA reductase, the rate-limiting step of the pathway. nih.gov Since both fatty acid synthesis (which produces the precursors for this compound) and the mevalonate pathway draw from the same cytosolic pool of acetyl-CoA, they are in direct competition for this central metabolite.
This competition is managed through sophisticated regulatory networks. The Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in both pathways. Generally, SREBP2 is the master regulator of mevalonate pathway genes, while SREBP1 preferentially activates genes for fatty acid synthesis. nih.gov However, some overlap exists in their target genes, allowing for a coordinated response to the cell's metabolic state and lipid requirements. nih.govmdpi.com
Cross-Talk with Central Carbon Metabolism and Acetyl-CoA Pools
The synthesis of very-long-chain fatty acids is deeply integrated with central carbon metabolism, primarily through the versatile metabolite acetyl-CoA and its connection to the tricarboxylic acid (TCA) cycle.
Acetyl-CoA as a Central Precursor in Fatty Acid Synthesis
Acetyl-coenzyme A (acetyl-CoA) is the essential precursor for the de novo synthesis of fatty acids. aatbio.comwikipedia.org This process, which occurs in the cytoplasm, builds fatty acids in two-carbon increments, all derived from acetyl-CoA. slideshare.net The committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). wikipedia.orglibretexts.org
During each cycle of fatty acid elongation, one molecule of acetyl-CoA (as the initial primer) or the growing acyl-chain is condensed with one molecule of malonyl-CoA. libretexts.org Therefore, the pathway that leads to the formation of this compound is fundamentally dependent on a steady supply of cytosolic acetyl-CoA.
Links to Tricarboxylic Acid (TCA) Cycle Components
The vast majority of acetyl-CoA used for fatty acid synthesis is generated within the mitochondria from the breakdown of carbohydrates (via glycolysis and the pyruvate (B1213749) dehydrogenase complex) and fatty acid β-oxidation. slideshare.netwikipedia.org However, fatty acid synthesis occurs in the cytosol, and the inner mitochondrial membrane is impermeable to acetyl-CoA. libretexts.org
The link to the TCA cycle provides the solution. Acetyl-CoA in the mitochondria condenses with oxaloacetate to form citrate (B86180), the first intermediate of the TCA cycle. wikipedia.org When cellular energy levels are high, citrate accumulates and is transported out of the mitochondria into the cytosol via the citrate-malate shuttle. libretexts.org In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. wikipedia.orgcreative-proteomics.com
This mechanism directly links a core component of the TCA cycle (citrate) to the initiation of fatty acid synthesis. The generated cytosolic acetyl-CoA can then be used to produce the malonyl-CoA and the acyl-CoA primers necessary for the elongation reactions that form intermediates like this compound. Conversely, the β-oxidation of fatty acids produces acetyl-CoA that enters the TCA cycle, highlighting the bidirectional and cyclical relationship between these fundamental metabolic pathways. mdpi.comnih.gov
Table 2: Key Molecules Connecting the TCA Cycle and Fatty Acid Synthesis
| Molecule | Role in TCA Cycle | Role in Fatty Acid Synthesis |
|---|---|---|
| Acetyl-CoA | Enters the cycle by condensing with oxaloacetate. | The fundamental two-carbon building block for the entire pathway. aatbio.com |
| Citrate | An intermediate formed from acetyl-CoA and oxaloacetate. | Transport molecule that carries acetyl-CoA units from the mitochondria to the cytosol. libretexts.orgwikipedia.org |
| Oxaloacetate | Regenerated in the cycle; condenses with acetyl-CoA. | Regenerated in the cytosol after citrate cleavage; must be returned to the mitochondria. wikipedia.org |
| ATP Citrate Lyase | Not present in the TCA cycle. | Cytosolic enzyme that cleaves citrate to produce acetyl-CoA for fatty acid synthesis. creative-proteomics.com |
Enzymology of 3 Hydroxyicosanoyl Coa Biotransformation
Enoyl-CoA Hydratase Family Activities
Stereospecific Product Formation by Enoyl-CoA Hydratases, e.g., 3(R)- and 3(S)-Hydroxyacyl-CoA
Enoyl-CoA hydratases (ECHS) are a class of enzymes that catalyze the hydration of a trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA, a critical step in the β-oxidation pathway of fatty acid degradation. jst.go.jpwikipedia.org The hydration reaction catalyzed by these enzymes is stereospecific, leading to the formation of either the 3(R)- or 3(S)-hydroxyacyl-CoA isomer. jst.go.jpnih.gov This stereospecificity is determined by the specific type of enoyl-CoA hydratase involved.
Two main types of bifunctional proteins exhibit enoyl-CoA hydratase activity with distinct stereospecificities:
L-bifunctional protein (L-BP): This enzyme yields 3(S)-hydroxyacyl-CoA from trans-2-enoyl-CoA. jst.go.jpnih.gov
D-bifunctional protein (D-BP): This enzyme, in contrast, produces 3(R)-hydroxyacyl-CoA from the same substrate. jst.go.jpnih.gov
The 3(R)-hydroxyacyl-CoA isomer is a specific intermediate in the peroxisomal β-oxidation pathway. jst.go.jpnih.gov The ability to distinguish and quantify the production of these stereoisomers is crucial for studying the stereochemistry of enoyl-CoA hydratases and for diagnosing diseases related to defects in peroxisomal enoyl-CoA hydratase. jst.go.jpnih.gov A method utilizing high-performance liquid chromatography (HPLC) with a chiral separation column has been developed to concurrently quantify 3(R)- and 3(S)-hydroxyacyl-CoA. jst.go.jpnih.gov
The catalytic mechanism of enoyl-CoA hydratase involves two glutamate (B1630785) residues that activate a water molecule for a syn-addition across the double bond of the trans-2-enoyl-CoA. wikipedia.orgsioc-journal.cnnih.gov The rigid active site of the enzyme ensures the precise positioning of the water molecule, leading to the specific stereoisomer product. wikipedia.org
| Enzyme Type | Substrate | Product | Stereospecificity | Cellular Pathway |
| L-bifunctional protein (L-BP) | trans-2-enoyl-CoA | 3(S)-hydroxyacyl-CoA | S-specific | Mitochondrial β-oxidation |
| D-bifunctional protein (D-BP) | trans-2-enoyl-CoA | 3(R)-hydroxyacyl-CoA | R-specific | Peroxisomal β-oxidation |
3-Ketoacyl-CoA Thiolase Activities within Beta-Oxidation Pathways
3-Ketoacyl-CoA thiolase, also known as thiolase I, is a crucial enzyme that catalyzes the final step in the β-oxidation cycle of fatty acid degradation. uniprot.orgwikipedia.org This reaction involves the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA molecule. uniprot.orgwikipedia.org Thiolases are found in both eukaryotes and prokaryotes and are located in both mitochondria and peroxisomes in eukaryotes. wikipedia.orgebi.ac.uk
These enzymes generally exhibit broad chain-length specificity, enabling them to act on a variety of 3-ketoacyl-CoA substrates, including those derived from very-long-chain fatty acids like icosanoic acid. wikipedia.orgebi.ac.uk The mitochondrial 3-ketoacyl-CoA thiolase plays a key role in the energy production from fats by breaking down fatty acids into acetyl-CoA, which can then enter the citric acid cycle. uniprot.org Peroxisomal thiolases are essential for the β-oxidation of very-long-chain fatty acids, which are then further metabolized in the mitochondria. uniprot.orguniprot.org
The catalytic mechanism of thiolase involves a conserved cysteine residue that initiates the thiolytic cleavage. wikipedia.org The promiscuity of some thiolases, such as the medium-chain 3-ketoacyl-CoA thiolase (MCKAT), means they can act on intermediates of different chain lengths. plos.org
| Enzyme | EC Number | Cellular Location | Function in Beta-Oxidation | Substrate Specificity |
| 3-Ketoacyl-CoA thiolase (Thiolase I) | 2.3.1.16 | Mitochondria, Peroxisomes | Final thiolytic cleavage of 3-ketoacyl-CoA | Broad chain-length specificity |
| Acetoacetyl-CoA thiolase (Thiolase II) | 2.3.1.9 | Mitochondria, Cytosol | Biosynthetic pathways (e.g., steroidogenesis) | Specific for acetoacetyl-CoA |
Other Relevant Enzymes in 3-Hydroxyicosanoyl-CoA Synthesis and Degradation
The synthesis of this compound is part of the fatty acid elongation process, which involves a cycle of four enzymatic reactions. Several key enzymes are involved in providing the necessary precursors and catalyzing the specific steps of this pathway.
Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (HACD) is an essential enzyme that catalyzes the third step in the elongation of very-long-chain fatty acids (VLCFAs). wikipedia.orguniprot.orguniprot.org This enzyme is located in the endoplasmic reticulum membrane and is responsible for the dehydration of a (3R)-3-hydroxyacyl-CoA intermediate to form a trans-2,3-enoyl-CoA. wikipedia.orguniprot.org In humans, there are four HACD isoforms (HACD1-4), which exhibit some functional redundancy. nih.govnih.gov For instance, HACD1 and HACD2 have been shown to have redundant activities in a wide range of fatty acid elongation pathways. nih.govnih.gov HACD1 is particularly highly expressed in muscle tissue. nih.govliverpool.ac.uk
| Enzyme | EC Number | Cellular Location | Function |
| Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (HACD) | 4.2.1.134 | Endoplasmic Reticulum | Dehydration of (3R)-3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA in VLCFA elongation |
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in the biosynthesis of fatty acids by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. taylorandfrancis.comwikipedia.org Malonyl-CoA serves as the two-carbon donor for the elongation of fatty acid chains. taylorandfrancis.comportlandpress.com
There are two main isoforms of ACC in mammals:
ACC1: Located in the cytoplasm, it provides malonyl-CoA for de novo fatty acid synthesis. wikipedia.orgnih.gov
ACC2: Associated with the outer mitochondrial membrane, it produces malonyl-CoA that regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase I (CPT-I). wikipedia.orgnih.govcolumbia.edu
The activity of ACC is a key regulatory point in fatty acid metabolism. taylorandfrancis.com
| Enzyme Isoform | Cellular Location | Primary Function |
| ACC1 | Cytoplasm | Provides malonyl-CoA for fatty acid synthesis |
| ACC2 | Outer Mitochondrial Membrane | Regulates fatty acid oxidation |
The synthesis of VLCFAs, including the precursors to this compound, is initiated by the fatty acid elongase (FAE) complex, a multi-enzyme system located in the endoplasmic reticulum. academie-sciences.frfrontiersin.org
3-Ketoacyl-CoA Synthases (KCS): These enzymes, also known as condensing enzymes, catalyze the first and rate-limiting step of the fatty acid elongation cycle. academie-sciences.frfrontiersin.orgnih.gov They are responsible for the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. frontiersin.orgnih.gov The KCS enzyme determines the chain-length specificity of the fatty acid to be elongated. frontiersin.orgnih.gov For example, specific KCS enzymes are involved in the elongation of C22 to C24 fatty acids. nih.gov
Fatty Acyl-CoA Reductases (FAR): While not directly in the elongation cycle that produces this compound, FARs are involved in the subsequent metabolism of elongated fatty acyl-CoAs. They catalyze the reduction of fatty acyl-CoAs to primary alcohols, which are precursors for wax ester synthesis. academie-sciences.fr
The coordinated action of KCS enzymes with other components of the FAE complex, including 3-ketoacyl-CoA reductase and 3-hydroxyacyl-CoA dehydratase, ensures the efficient synthesis of a diverse range of VLCFAs. academie-sciences.frnih.govfrontiersin.org
| Enzyme | Function in VLCFA Metabolism |
| 3-Ketoacyl-CoA Synthase (KCS) | Catalyzes the initial condensation step in fatty acid elongation, determining chain-length specificity. |
| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoAs to primary alcohols for the synthesis of other lipid molecules like wax esters. |
Genetic and Molecular Regulation in 3 Hydroxyicosanoyl Coa Metabolic Systems
Genetic Organization of Enzyme-Encoding Loci
The metabolism of 3-hydroxyicosanoyl-CoA is intrinsically linked to the genetic integrity of several key enzyme-encoding loci. These genes are crucial for both the synthesis of the 20-carbon fatty acid backbone and its subsequent beta-oxidation.
HADHA and HADHB Gene Analysis and Variants
The mitochondrial trifunctional protein (MTP) is a critical enzyme complex in the beta-oxidation of long-chain fatty acids, including those derived from icosanoic acid. genedx.comnih.gov This complex is a hetero-octamer composed of four alpha and four beta subunits, encoded by the HADHA and HADHB genes, respectively, both located on chromosome 2p23. genedx.comresearchgate.net The alpha-subunit, encoded by HADHA, contains the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and long-chain enoyl-CoA hydratase activities. medlineplus.govresearchgate.net The beta-subunit, encoded by HADHB, possesses the long-chain 3-ketoacyl-CoA thiolase activity. researchgate.netresearchgate.net
Mutations in the HADHA gene are the primary cause of isolated LCHAD deficiency, a condition characterized by the reduced activity of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme. genedx.commedlineplus.gov A prevalent mutation in the HADHA gene, c.1528G>C, accounts for a significant percentage of LCHAD deficiency cases. genedx.com Other variants include missense, nonsense, frameshift, and splice site mutations. genedx.com Mutations in either HADHA or HADHB can lead to mitochondrial trifunctional protein (TFP) deficiency, where all three enzymatic activities of the complex are impaired. genedx.comnih.gov While both HADHA and HADHB mutations can result in similar clinical presentations, the severity can differ, with about half of individuals with HADHA variants showing a severe phenotype compared to a milder phenotype in 70% of those with HADHB variants. nih.gov
| Gene | Encoded Subunit | Enzymatic Activity | Associated Deficiency | Common Variant Example |
|---|---|---|---|---|
| HADHA | Alpha | Long-chain 3-hydroxyacyl-CoA dehydrogenase, Long-chain enoyl-CoA hydratase | LCHAD Deficiency, TFP Deficiency | c.1528G>C |
| HADHB | Beta | Long-chain 3-ketoacyl-CoA thiolase | TFP Deficiency | Missense, nonsense, frameshift mutations |
HADH Gene Mutations and Functional Impairment in Metabolic Pathways
Interestingly, HADH deficiency can present with protein-induced hyperinsulinemic hypoglycemia (HH), a symptom also seen in hyperinsulinism/hyperammonemia (HI/HA) syndrome caused by mutations in the GLUD1 gene. oup.com This suggests a link between fatty acid oxidation and amino acid metabolism. It is proposed that SCHAD interacts with and inhibits glutamate (B1630785) dehydrogenase (GDH). metabolicsupportuk.orgnih.gov Mutations in HADH can disrupt this interaction, leading to the overactivation of GDH and subsequent hyperinsulinism. oup.commetabolicsupportuk.org
Genes of the Fatty Acid Elongase Complex (e.g., KCS, FAR) Expression Studies
The synthesis of very-long-chain fatty acids (VLCFAs), such as the 20-carbon icosanoic acid, is carried out by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. frontiersin.orgnih.gov This complex consists of four key enzymes, with the 3-ketoacyl-CoA synthase (KCS) being the rate-limiting enzyme that determines the chain length of the fatty acid. frontiersin.orgfrontiersin.org Plants and other organisms possess a family of KCS genes, each with specific expression patterns and substrate specificities. frontiersin.orgnih.gov For instance, in Arabidopsis thaliana, 21 KCS genes have been identified. nih.gov Studies have shown that the expression of specific KCS genes can be tissue-specific and can be induced by various environmental stresses. frontiersin.orgfrontiersin.org For example, the FAE1/AtKCS18 gene in Arabidopsis is specifically expressed in developing seeds and is involved in the synthesis of C20 and C22 fatty acids. frontiersin.org
Genetic Control of Acetyl-CoA Carboxylase Activity
Acetyl-CoA carboxylase (ACC) is a crucial enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the substrate for fatty acid synthesis. wikipedia.orgtandfonline.com The genetic regulation of ACC is complex, with two main isoforms in mammals, ACC1 and ACC2, encoded by separate genes. wikipedia.orgportlandpress.com These isoforms have different tissue distributions and functions; ACC1 is primarily involved in fatty acid synthesis, while ACC2 is more involved in regulating fatty acid oxidation. wikipedia.org The expression of ACC genes is controlled by multiple promoters that respond to the nutritional status of the cell. wikipedia.orgportlandpress.com For instance, the ACC1 gene is regulated by transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c). portlandpress.com
Transcriptional and Translational Control Mechanisms Regulating Enzyme Expression
The expression of enzymes involved in this compound metabolism is tightly regulated at both the transcriptional and translational levels to adapt to varying metabolic demands.
A key player in the transcriptional regulation of fatty acid oxidation is the peroxisome proliferator-activated receptor alpha (PPARα). tandfonline.comnih.gov PPARα is a nuclear receptor activated by fatty acids that controls the expression of numerous genes encoding mitochondrial fatty acid oxidation enzymes. tandfonline.commdpi.com It forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.govaocs.org The transcriptional coactivator PGC-1α enhances the activity of PPARα, further inducing the expression of genes involved in fatty acid oxidation. tandfonline.comaocs.org
Sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, are major transcriptional regulators of genes involved in lipogenesis, including acetyl-CoA carboxylase and fatty acid synthase. portlandpress.comnih.gov Insulin can increase the expression of SREBP-1c, thereby promoting fatty acid synthesis. physiology.org
Translational control mechanisms also contribute to the regulation of these metabolic pathways. While specific details regarding the translational regulation of enzymes directly metabolizing this compound are not extensively documented, general mechanisms of translational control are known to modulate the synthesis of metabolic enzymes in response to nutrient availability and hormonal signals.
Allosteric Regulation and Post-Translational Modifications of Enzymes in this compound Metabolism
Enzyme activity in the this compound metabolic pathways is also finely tuned by allosteric regulation and post-translational modifications (PTMs). wikipedia.org
Allosteric regulation allows for the rapid modulation of enzyme activity in response to changes in cellular metabolite concentrations. For example, acetyl-CoA carboxylase is allosterically activated by citrate (B86180), which signals an abundance of acetyl-CoA and promotes its conversion to malonyl-CoA for fatty acid synthesis. portlandpress.com Conversely, long-chain fatty acyl-CoAs can act as feedback inhibitors of ACC. portlandpress.com Glutamate dehydrogenase, which is indirectly linked to this pathway through its interaction with HADH, is allosterically regulated by molecules like ADP (activator) and GTP (inhibitor). nih.gov
Post-translational modifications provide another layer of regulation. wikipedia.orgabcam.com Phosphorylation is a common PTM that can alter the activity of metabolic enzymes. abcam.com For instance, the phosphorylation of acetyl-CoA carboxylase can modulate its activity. portlandpress.com
Protein-Protein Interaction Networks of Enzymes Associated with this compound Turnover
The metabolic processing of this compound, a key intermediate in the beta-oxidation of very-long-chain fatty acids (VLCFAs), is orchestrated by intricate protein-protein interaction networks. These networks are centered around the primary enzymes responsible for its turnover: the mitochondrial trifunctional protein (MTP) and the peroxisomal D-bifunctional protein (DBP). The interactions within these networks are crucial for the catalytic efficiency, stability, and regulation of these enzymes, thereby ensuring the proper flow of metabolites through the VLCFA oxidation pathway.
The mitochondrial trifunctional protein is a heterooctameric complex composed of four alpha subunits (HADHA) and four beta subunits (HADHB). nih.gov The alpha subunit harbors the enoyl-CoA hydratase and the 3-hydroxyacyl-CoA dehydrogenase activities, the latter being directly responsible for the conversion of this compound. nih.gov The beta subunit contains the 3-ketoacyl-CoA thiolase activity. nih.gov The assembly of these subunits into a functional complex is essential for their catalytic activity and stability. nih.gov
The peroxisomal D-bifunctional protein, encoded by the HSD17B4 gene, is a homodimeric enzyme. nih.gov Each monomer consists of three functional domains: a (3R)-hydroxyacyl-CoA dehydrogenase unit, a 2-enoyl-CoA hydratase 2 unit, and a sterol carrier protein 2-like (SCP-2L) unit. nih.gov This protein catalyzes the second and third steps of peroxisomal beta-oxidation. wikipedia.org
The intricate network of interactions extends beyond the core enzymatic complexes, involving proteins that regulate their function, localization, and integration with other metabolic pathways. For instance, the interaction of the peroxisomal D-bifunctional protein with Pex5 is essential for its import into the peroxisome, a process that can be modulated by ceramide. nih.gov In mitochondria, the components of the trifunctional protein have been shown to interact with other key cellular proteins, highlighting a coordinated regulation of cellular metabolism. The beta subunit of the mitochondrial trifunctional protein (HADHB) has been found to interact with the estrogen receptor alpha (ERα), suggesting a role for estrogen in the regulation of fatty acid metabolism. nih.gov
Below are tables detailing the known protein-protein interactions for the alpha and beta subunits of the mitochondrial trifunctional protein (HADHA and HADHB) and the peroxisomal D-bifunctional protein (HSD17B4).
Table 1: Protein-Protein Interactions of Mitochondrial Trifunctional Protein Alpha Subunit (HADHA)
| Interacting Protein | Gene | Function of Interactor | Functional Consequence of Interaction |
| HADHB | HADHB | 3-ketoacyl-CoA thiolase activity | Forms the mitochondrial trifunctional protein complex, essential for the sequential channeling of intermediates in beta-oxidation. nih.gov |
| GABARAP | GABARAP | Ubiquitin-like modifier involved in intracellular trafficking | Potential role in autophagy or protein trafficking of HADHA. wikipedia.org |
| MAP1LC3B | MAP1LC3B | Autophagy-related protein | May be involved in the autophagic regulation of mitochondrial content, including the trifunctional protein. wikipedia.org |
| TRAF6 | TRAF6 | E3 ubiquitin ligase, signal transducer | Could be involved in the regulation of HADHA stability or signaling pathways. wikipedia.org |
| NFKB2 | NFKB2 | Transcription factor | Potential link between fatty acid metabolism and inflammatory or immune responses. wikipedia.org |
Table 2: Protein-Protein Interactions of Mitochondrial Trifunctional Protein Beta Subunit (HADHB)
| Interacting Protein | Gene | Function of Interactor | Functional Consequence of Interaction |
| HADHA | HADHA | Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities | Forms the mitochondrial trifunctional protein complex, crucial for the catalytic efficiency of beta-oxidation. nih.gov |
| Estrogen Receptor Alpha (ERα) | ESR1 | Nuclear hormone receptor, transcription factor | Modulates HADHB activity, suggesting a mechanism for estrogen-mediated regulation of lipid metabolism. nih.gov |
| Cold-inducible RBP (CIRBP) | CIRBP | RNA-binding protein | Regulates the biogenesis of specific microRNAs, potentially influencing gene expression related to fatty acid metabolism post-ischemia. wikipedia.org |
| Renin | REN | Aspartic protease in the renin-angiotensin system | HADHB binds to renin mRNA, potentially regulating its stability and protein expression. wikipedia.org |
Table 3: Protein-Protein Interactions of Peroxisomal D-Bifunctional Protein (HSD17B4)
| Interacting Protein | Gene | Function of Interactor | Functional Consequence of Interaction |
| Pex5 | PEX5 | Peroxisomal targeting signal 1 receptor | Mediates the import of HSD17B4 into the peroxisome. nih.gov |
| Ceramide | - | Sphingolipid | Binds to the SCP-2 like domain of HSD17B4, inhibiting its interaction with Pex5 and thus its peroxisomal import. nih.gov |
| ANO9 | ANO9 | Anoctamin family protein, potential ion channel or lipid scramblase | The interaction suggests a potential functional link between ion homeostasis or lipid transport and peroxisomal beta-oxidation. thebiogrid.org |
Subcellular Compartmentalization and Spatial Regulation of 3 Hydroxyicosanoyl Coa Metabolism
Mitochondrial Roles in 3-Hydroxyicosanoyl-CoA Fatty Acid Oxidation
Mitochondria are central to cellular energy production and are the primary site for the β-oxidation of short, medium, and long-chain fatty acids. nih.govwikipedia.org While very-long-chain fatty acids (VLCFAs) are initially processed in peroxisomes, the resulting shorter-chain acyl-CoAs, including intermediates derived from this compound, are further metabolized in the mitochondria. mdpi.commdpi.com The process of mitochondrial β-oxidation involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgabcam.comnih.gov
The key steps in mitochondrial β-oxidation are:
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond, yielding FADH2. wikipedia.orgabcam.com
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.orgabcam.com
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH. wikipedia.orgabcam.comnih.gov
Thiolysis: Thiolase cleaves the fatty acyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. wikipedia.org
This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which then enter the citric acid cycle for further energy generation. wikipedia.org The mitochondrial trifunctional protein, an enzyme complex on the inner mitochondrial membrane, is crucial for the oxidation of long-chain fatty acids. wikipedia.orguniprot.org
Peroxisomal Contributions to Long-Chain Fatty Acid Metabolism
Peroxisomes play a critical role in the metabolism of a specific subset of lipids, including the β-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. nih.govwikipedia.org Unlike mitochondria, peroxisomes are responsible for the initial chain-shortening of these long fatty acids that cannot be directly metabolized by mitochondria. mdpi.comwikipedia.org This process is essential for preventing the toxic accumulation of VLCFAs. wikipedia.org
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids, pristanic acid, bile acid intermediates nih.gov |
| Initial Dehydrogenase | Acyl-CoA dehydrogenase (produces FADH2) | Acyl-CoA oxidase (produces H2O2) |
| Energy Production | Directly linked to ATP synthesis via the electron transport chain mdpi.com | Not directly linked to ATP synthesis; produces heat mdpi.com |
| End Products | Acetyl-CoA, NADH, FADH2 | Chain-shortened acyl-CoA, acetyl-CoA, NADH nih.gov |
This table summarizes the key differences between mitochondrial and peroxisomal β-oxidation.
Endoplasmic Reticulum Functions in Very Long Chain Fatty Acid Elongation
The endoplasmic reticulum (ER) is the primary site for the synthesis and elongation of fatty acids, including the production of very-long-chain fatty acids (VLCFAs). wikipedia.orgoup.com This process, known as fatty acid elongation, involves a cycle of four enzymatic reactions that add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. oup.comnih.gov The enzymes responsible for this are embedded in the ER membrane. oup.com
The key enzymes in the fatty acid elongation cycle include:
3-ketoacyl-CoA synthases (ELOVLs): These enzymes catalyze the initial, rate-limiting condensation step and exhibit substrate specificity for different fatty acyl-CoA chain lengths. oup.comuniprot.org
3-ketoacyl-CoA reductase
3-hydroxyacyl-CoA dehydratase
trans-2,3-enoyl-CoA reductase
The resulting elongated fatty acids can then be incorporated into various lipids, such as sphingolipids and glycerophospholipids, which are essential components of cellular membranes. oup.com The ER is a dynamic organelle responsible for protein synthesis and modification, calcium storage, and lipid biosynthesis. libretexts.orgnih.gov
Cytosolic and Plastidial Enzyme Localization in Lipid Biosynthesis
The cytosol and, in plants, the plastids are also important compartments for lipid biosynthesis. Acetyl-CoA, the fundamental building block for fatty acid synthesis, is generated independently in the cytosol, mitochondria, plastids, and peroxisomes. researchgate.net This compartmentalization allows for the precise regulation of acetyl-CoA pools for different metabolic pathways. researchgate.net
In the cytosol, acetyl-CoA is a precursor for the synthesis of a wide array of molecules, including fatty acids and cholesterol. wikipedia.orgnih.gov In plant cells, the plastids are the primary site of de novo fatty acid synthesis, utilizing acetyl-CoA generated within the organelle. aocs.org The enzymes for fatty acid synthesis, such as acetyl-CoA carboxylase and the fatty acid synthase complex, are located in the plastid stroma. aocs.org The synthesized fatty acids can then be exported to other cellular compartments for modification and incorporation into various lipids.
The transport of metabolites between these compartments is tightly regulated. For instance, since membranes are generally impermeable to CoA derivatives, carrier systems are required to move intermediates like acetyl-CoA across organellar boundaries. researchgate.net This intricate network of transport and enzymatic activity across different subcellular locations highlights the complex spatial regulation of lipid metabolism.
Advanced Analytical Methodologies for 3 Hydroxyicosanoyl Coa Research
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
High-resolution liquid chromatography-mass spectrometry has become an indispensable tool for the analysis of acyl-CoA species, offering high sensitivity and specificity. These methods allow for the separation and detection of low-abundance metabolites like 3-hydroxyicosanoyl-CoA from complex biological extracts. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes, providing higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, this setup allows for high-mass-accuracy measurements of precursor and fragment ions, facilitating confident identification of analytes. rti.org
For the analysis of this compound, a reverse-phase UPLC method is typically employed. A single liquid extraction from tissues or cells can be used to prepare samples for analysis. nih.gov The chromatographic separation is achieved using a gradient of mobile phases, such as acetonitrile (B52724) and water with formic acid, which helps in the ionization of the molecule. The QTOF MS instrument, operating in both positive and negative electrospray ionization (ESI) modes, can detect the intact molecule and its characteristic fragments, allowing for both qualitative and quantitative analysis. rti.org High-resolution mass spectrometry is particularly valuable when sample availability is limited. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| MS Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Scan Range (m/z) | 50 - 1500 |
For accurate quantification of this compound, stable isotope dilution (SID) mass spectrometry is the gold standard. researchgate.net This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). This internal standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. researchgate.net
The SID methodology, when combined with a triple quadrupole (TQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, provides the highest possible analytical specificity and is widely used in biomarker discovery and validation. researchgate.net In an SRM experiment, the first quadrupole selects the precursor ion (the mass of the analyte), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion. This highly specific mass transition is monitored over time. By comparing the signal intensity of the endogenous analyte to the stable isotope-labeled internal standard, a precise concentration can be determined. researchgate.net This approach has been successfully used to measure various 3-hydroxy fatty acids in biological fluids like serum and plasma. nih.gov
The stereochemistry of the hydroxyl group at the third carbon of 3-hydroxyacyl-CoAs is crucial, as different metabolic pathways are specific for either the (R)- or (S)-stereoisomer. jst.go.jpnih.gov For instance, mitochondrial β-oxidation involves L-(S)-3-hydroxyacyl-CoA intermediates, while peroxisomal β-oxidation and fatty acid synthesis can involve D-(R)-3-hydroxyacyl-CoA. Distinguishing between these enantiomers requires chiral separation techniques. jst.go.jpnih.gov
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for this purpose. jst.go.jpnih.gov These columns contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times. For example, studies have successfully separated the enantiomers of 3-hydroxyhexadecanoyl-CoA, demonstrating that the 3(R)-isomer has a shorter retention time than the 3(S)-isomer on certain chiral columns. jst.go.jpnih.gov Such HPLC analysis is considered highly useful for studying the stereospecificity of enzymes like enoyl-CoA hydratase. jst.go.jpnih.gov
| Parameter | Condition |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase Column |
| Detection | UV Detector or Mass Spectrometer |
| Result | Separation of (R)- and (S)-stereoisomers based on retention time |
Enzymatic Activity Assays for Mechanistic and Kinetic Studies
Enzymatic assays are fundamental for studying the kinetics and mechanisms of enzymes that produce or consume this compound, such as 3-hydroxyacyl-CoA dehydrogenase (HADH). creative-enzymes.com These assays typically monitor the change in concentration of a substrate or product over time.
A common method is a continuous spectrophotometric rate determination assay. sigmaaldrich.comnih.gov The activity of HADH, for example, can be measured by monitoring the oxidation of NADH to NAD⁺ (or the reverse reaction) at a wavelength of 340 nm. creative-enzymes.comsigmaaldrich.com In the oxidative direction, the reaction mixture would contain the 3-hydroxyacyl-CoA substrate and NAD⁺, and the production of NADH would be measured as an increase in absorbance at 340 nm. Conversely, in the reductive direction, the consumption of NADH is monitored as a decrease in absorbance. sigmaaldrich.comnih.gov Such assays allow for the determination of key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov An enzymatic assay has been developed to measure 3-hydroxyacyl-CoA esters at the picomole level in tissue samples. nih.gov
Metabolomics Profiling and Biomarker Discovery in Biological Samples (e.g., Serum)
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. In the context of this compound, metabolomics profiling of serum or plasma can help identify potential biomarkers for inherited metabolic disorders related to fatty acid oxidation. nih.gov
LC-MS-based metabolomics is a powerful approach for this purpose. rti.org By analyzing serum samples from patients with specific metabolic disorders and comparing them to healthy controls, researchers can identify metabolites, including specific acylcarnitines or 3-hydroxy fatty acids, that are significantly elevated or decreased. nih.govnih.gov For example, increased concentrations of long-chain 3-hydroxy fatty acids in blood are indicative of disorders affecting the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). nih.gov These fatty acids often require carnitine conjugation for transport out of the mitochondria and appear as acylcarnitine conjugates in the blood. nih.gov Therefore, profiling these compounds in serum can serve as a valuable diagnostic tool and provide insights into the status of fatty acid oxidation pathways. nih.gov Mass spectrometry methods are capable of measuring hundreds of acylcarnitines in a single blood sample, making them sensitive biomarkers of disease. nih.gov
Investigations of 3 Hydroxyicosanoyl Coa in Model Organisms
Eukaryotic Models: Saccharomyces cerevisiae (Yeast) as a Fungal Metabolite Producer
Saccharomyces cerevisiae, or baker's yeast, is a well-established eukaryotic model for studying fundamental cellular processes, including fatty acid metabolism. nih.govfrontiersin.org It is recognized as an organism in which 3-hydroxyicosanoyl-CoA exists as a metabolite. nih.gov The enzymes responsible for VLCFA biosynthesis in yeast are evolutionarily conserved, making it an excellent system for dissecting the fatty acid elongation cycle. nih.gov This cycle consists of four sequential reactions that take place in the endoplasmic reticulum, extending an acyl-CoA chain by two carbons. The process involves a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase (encoded by the essential PHS1 gene in yeast), and a trans-2-enoyl-CoA reductase. mdpi.comsci-hub.se
The 3-hydroxyacyl-CoA dehydratase activity is crucial; defects in this step can halt the elongation process. sci-hub.se Studies have shown that the enzymes involved in this pathway are essential for producing the C26 VLCFAs required for sphingolipid synthesis, which is vital for cell viability. sci-hub.se The metabolism of VLCFAs is tightly regulated to maintain lipid homeostasis. nih.gov
Yeast has been extensively used for the heterologous expression of fatty acid-metabolizing enzymes from other organisms to characterize their function. For instance, enzymes from the plant Arabidopsis thaliana and mammals have been expressed in yeast to study their role in VLCFA elongation. nih.govnih.gov Furthermore, S. cerevisiae is a key platform for metabolic engineering to produce valuable fatty acid-derived chemicals. researchgate.netresearchgate.net By manipulating the native fatty acid elongation system, researchers have successfully increased the production of VLCFAs and their derivatives. researchgate.net
A common strategy involves reversing the peroxisomal β-oxidation pathway. In engineered yeast strains where the first step of β-oxidation is blocked (e.g., by deleting the POX1 gene), the subsequent enzymes, including the multifunctional enzyme Fox2 (which has 3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase activity), can operate in reverse to elongate acyl-CoA chains. biorxiv.orgnih.gov This approach leverages acetyl-CoA directly for chain elongation, offering an efficient route to produce medium and long-chain fatty acids. biorxiv.orgnih.gov
Table 1: Key Yeast Genes in VLCFA and Related Metabolism
| Gene | Encoded Protein/Function | Relevance to 3-Hydroxyacyl-CoA Metabolism |
| ELO2/FEN1 | Fatty Acid Elongase | Involved in the elongation of fatty acids up to C24, a precursor step to C26 synthesis. |
| ELO3/SUR4 | Fatty Acid Elongase | Crucial for the elongation of C24 to C26 VLCFAs. academie-sciences.fr |
| PHS1 | 3-hydroxyacyl-CoA Dehydratase | Catalyzes the essential dehydration of 3-hydroxyacyl-CoA intermediates, including this compound, during VLCFA synthesis. mdpi.comsci-hub.se |
| FOX2 | Multifunctional β-oxidation protein | Contains 3-hydroxyacyl-CoA dehydrogenase activity, utilized in reverse β-oxidation pathways for fatty acid synthesis. frontiersin.orgbiorxiv.org |
| FOX3 | 3-ketoacyl-CoA Thiolase | Catalyzes the thiolytic cleavage in β-oxidation; can function in reverse for condensation in engineered pathways. biorxiv.org |
| POT1 | 3-ketoacyl-CoA Thiolase | The single peroxisomal thiolase gene in S. cerevisiae, crucial for the final step of β-oxidation. frontiersin.org |
Mammalian Models: Homo sapiens and Mus musculus (Mouse) Research Systems
In mammals, including humans (Homo sapiens) and mice (Mus musculus), this compound is a known metabolite and an essential intermediate in the synthesis of VLCFAs. nih.govbiomolther.org These fatty acids are critical components of sphingolipids, glycerophospholipids, and serve as precursors for lipid mediators. nih.govbiomolther.org The fatty acid elongation cycle in mammals mirrors that in yeast, involving four core enzymatic reactions localized to the endoplasmic reticulum. nih.govbiomolther.org
The third step, the dehydration of 3-hydroxyacyl-CoA intermediates, is catalyzed by a family of four 3-hydroxyacyl-CoA dehydratase (HACD) enzymes: HACD1, HACD2, HACD3, and HACD4. sci-hub.senih.gov Studies in Mus musculus have been instrumental in understanding the function and redundancy of these enzymes. Research on Hacd1 knockout mice revealed that while HACD1 is highly expressed in skeletal muscle, its absence only leads to a partial reduction in total HACD activity, suggesting that other HACD enzymes, particularly HACD2, can compensate. nih.govresearchgate.net This indicates a functional redundancy between HACD1 and HACD2, which are active in a wide range of fatty acid elongation pathways. nih.gov HACD2 is considered the major 3-hydroxyacyl-CoA dehydratase in many contexts. nih.gov Hacd3 and Hacd4 show weaker or no detectable activity in certain elongation pathways. nih.govuniprot.org
The importance of this pathway is underscored by the fact that mutations in HACD1 are linked to congenital myopathies, and disruption of the elongation cycle through knockout of key enzymes like Hsd17b12 (3-ketoacyl-CoA reductase) or Hacd2 is embryonically lethal in mice. sci-hub.semdpi.com
Research using the Trembler mouse model, which has a deficit in VLCFA, showed that microsomes from the peripheral nervous system could normally synthesize C22-CoA from the intermediate this compound. This finding pinpointed the specific enzymatic defect to the initial condensation step (C18-CoA to C20-CoA), as the subsequent dehydration and reduction steps involving the C20 intermediate were unaffected or even elevated.
Table 2: Mammalian Enzymes in VLCFA Elongation
| Enzyme Family | Specific Enzymes (Human/Mouse) | Function in Elongation Cycle |
| 3-ketoacyl-CoA Reductase | KAR (HSD17B12) | Reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. nih.gov |
| 3-hydroxyacyl-CoA Dehydratase | HACD1, HACD2, HACD3, HACD4 | Dehydrates 3-hydroxyacyl-CoA (e.g., this compound) to trans-2-enoyl-CoA. nih.govuniprot.org |
| trans-2-enoyl-CoA Reductase | TER | Reduces trans-2-enoyl-CoA to the elongated acyl-CoA. sci-hub.se |
Prokaryotic Systems: Escherichia coli and Myxococcus xanthus for Fatty Acid and Secondary Metabolite Biosynthesis
While direct studies of this compound in prokaryotes are less common, Escherichia coli and Myxococcus xanthus serve as powerful models for understanding and engineering related metabolic pathways.
Escherichia coli is a primary workhorse for metabolic engineering due to its well-understood genetics and rapid growth. It synthesizes fatty acids via a Type II fatty acid synthase (FAS) system, where discrete, monofunctional enzymes catalyze each step of the elongation cycle. nih.gov This pathway involves 3-hydroxyacyl-ACP (acyl carrier protein) intermediates, which are subsequently dehydrated. nih.gov Though distinct from the CoA-based intermediates in eukaryotic elongation, the underlying biochemistry is analogous.
Crucially, E. coli has been engineered to produce a variety of fatty acids, alcohols, and other chemicals by leveraging and modifying its native pathways. researchgate.netd-nb.infonih.gov One highly effective strategy is the functional reversal of the β-oxidation cycle. nih.govgoogle.comnih.gov This engineered pathway utilizes CoA-thioester intermediates and directly uses acetyl-CoA for chain elongation, making it highly efficient. nih.gov By expressing a suitable set of enzymes, including a thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and a trans-enoyl-CoA reductase, and by knocking out competing pathways, E. coli can be turned into a factory for producing specific long-chain fatty acids and their hydroxylated derivatives. nih.govnih.govfrontiersin.org This platform provides a direct route to synthesizing molecules that are structurally related to this compound. nih.gov
Myxococcus xanthus is a soil bacterium known for its complex social behaviors and its prolific production of diverse secondary metabolites, many of which are polyketides. nih.govscispace.com Polyketide synthesis resembles fatty acid synthesis, employing modular enzymes (Polyketide Synthases, PKSs) that often contain domains for ketoreduction, dehydration, and enoylreduction, which act on growing acyl chains. acs.orgmdpi.com The biosynthesis of the antibiotic myxovirescin in M. xanthus, for example, involves large hybrid PKS/NRPS (Non-Ribosomal Peptide Synthetase) enzymes and monofunctional enzymes similar to those in fatty acid synthesis. nih.gov The biosynthetic gene clusters for these compounds often include genes for 3-hydroxyacyl-CoA dehydrogenases. mdpi.com
Furthermore, M. xanthus has an alternative pathway for producing isovaleryl-CoA, a precursor for iso-odd fatty acids and some secondary metabolites, which branches from the mevalonate (B85504) pathway and involves a 3-hydroxy-3-methylglutaryl-CoA synthase. nih.govnih.gov This highlights the central role of acyl-CoA intermediates in the bacterium's specialized metabolism. While not directly focused on this compound, these studies show that the enzymatic machinery for creating and processing long-chain 3-hydroxyacyl-CoAs is a fundamental part of its metabolic repertoire for generating complex natural products.
Plant Systems: Arabidopsis thaliana, Leek, and Sunflower Studies on Lipid Synthesis
Plants synthesize a wide array of very-long-chain fatty acids (VLCFAs) that are essential for producing cuticular waxes, suberin, and seed storage oils. mdpi.comnih.gov The elongation of fatty acids from C18 to longer chains occurs in the endoplasmic reticulum via a multienzyme complex analogous to that in yeast and mammals. mdpi.com
Arabidopsis thaliana , a model dicot, has been extensively studied to identify the genes involved in VLCFA synthesis. Its genome contains 21 genes for 3-ketoacyl-CoA synthase (KCS), the enzyme that catalyzes the initial, rate-limiting condensation step and determines substrate specificity. mdpi.comfrontiersin.org The subsequent steps are catalyzed by a 3-ketoacyl-CoA reductase (KCR), a 3-hydroxyacyl-CoA dehydratase (HCD), and a trans-2,3-enoyl-CoA reductase (ECR). mdpi.com The Arabidopsis HCD is encoded by the PASTICCINO2 (PAS2) gene. mdpi.comacademie-sciences.fr Mutants with a partial loss of PAS2 function exhibit a reduction in VLCFAs and an accumulation of 3-hydroxyacyl-CoA intermediates, confirming the enzyme's critical role in dehydrating these molecules. mdpi.com A complete loss of PAS2 or KCR1 function is lethal to the embryo, underscoring the importance of VLCFA synthesis for plant development. academie-sciences.frfrontiersin.org
Studies on Arabidopsis have shown that expressing a single KCS gene, such as FAE1 (KCS18), which is involved in elongating C20 and C22 fatty acids, is sufficient to drive VLCFA synthesis in tissues where it does not normally occur. mdpi.comnih.gov
Studies on leek (Allium porrum) epidermal microsomes were foundational in characterizing the plant fatty acid elongation system. This research demonstrated that the elongation cycle involves the dehydration of a hydroxyacyl-CoA intermediate.
In sunflower (Helianthus annuus), an important oilseed crop, VLCFAs (C20-C24) are present in the seed oil. researchgate.net The fatty acid elongase (FAE) complex has been characterized in developing sunflower kernels and is specific for saturated acyl-CoA substrates. csic.es Analysis of acyl-CoA pools in sunflower seeds has detected VLCFAs such as 20:1, 24:0, and 26:0, which are products of this ER-based elongation system. csic.es Two KCS genes, HaKCS1 and HaKCS2, have been identified and are expressed during oil accumulation, contributing to the synthesis of C20-C24 fatty acids. researchgate.net
Table 3: Key Genes in Plant VLCFA Elongation (Arabidopsis thaliana)
| Gene | Encoded Protein | Function in VLCFA Synthesis |
| KCS family (21 genes) | 3-ketoacyl-CoA Synthase | Catalyzes the initial condensation step and determines chain-length specificity (e.g., KCS18 for C20/C22). mdpi.comfrontiersin.org |
| KCR1 | 3-ketoacyl-CoA Reductase | Reduces the 3-ketoacyl-CoA intermediate. frontiersin.org |
| PAS2 | 3-hydroxyacyl-CoA Dehydratase | Catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate. mdpi.comacademie-sciences.fr |
| CER10 | trans-2,3-enoyl-CoA Reductase | Catalyzes the final reduction to an elongated acyl-CoA. frontiersin.org |
Genetic Engineering and Metabolic Pathway Reconstruction in Model Systems for this compound Related Compounds
The manipulation of fatty acid pathways in model organisms is a cornerstone of modern biotechnology, aimed at producing high-value chemicals, biofuels, and oleochemicals. These efforts frequently involve the enzymes and intermediates of the VLCFA elongation pathway, including 3-hydroxyacyl-CoAs.
In Saccharomyces cerevisiae , metabolic engineering has successfully created platform strains for producing VLCFA-derived chemicals. researchgate.net Strategies include rewiring the native fatty acid elongation system by overexpressing key enzymes or introducing heterologous systems, such as a Mycobacterial FAS I system, to boost the precursor pool of VLCFAs. researchgate.net For instance, to produce the C22 fatty alcohol docosanol, the pathway was engineered to enhance the supply of C22-CoA. This work demonstrated that disrupting the ELO3 gene, which converts C24 to C26, was essential for channeling C22-CoA towards the desired product. researchgate.net Another powerful technique is the implementation of a reverse β-oxidation pathway, which has been established in yeast to produce medium-chain fatty acids by expressing enzymes like 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratases that function in the synthetic direction. biorxiv.orgnih.gov
Escherichia coli has been extensively engineered for the production of fatty acids and their derivatives, often from simple sugars like glucose. d-nb.infonih.gov A key strategy is blocking the native fatty acid degradation pathway by deleting the fadD gene (acyl-CoA synthetase) while overexpressing enzymes that channel precursors into fatty acid synthesis. d-nb.infonih.gov The reversal of the β-oxidation pathway has been particularly successful in E. coli for producing n-alcohols and carboxylic acids of various lengths. nih.govgoogle.com This synthetic pathway is built by expressing a thiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an irreversible trans-2-enoyl-CoA reductase. nih.gov This approach provides a modular and efficient platform to generate long-chain acyl-CoAs, which can then be converted to target products like hydroxy fatty acids by introducing a suitable terminal enzyme, such as a P450 monooxygenase. d-nb.infofrontiersin.org It is also possible to heterologously express the entire plant VLCFA synthase complex from A. thaliana in E. coli to produce unbranched VLCFAs like arachidic acid (20:0). frontiersin.org
These examples of metabolic pathway reconstruction highlight the ability to control and redirect the flow of carbon through acyl-CoA intermediates. By selecting and expressing specific enzymes that act on molecules like this compound, and by eliminating competing metabolic routes, model organisms can be transformed into customized biocatalysts for a wide range of valuable long-chain compounds.
Emerging Research Frontiers and Future Directions
Discovery of Novel Enzyme Activities and Regulatory Circuits in 3-Hydroxyicosanoyl-CoA Metabolism
The metabolism of this compound is a critical pathway in the broader context of fatty acid metabolism. Recent research has begun to uncover novel enzymes and regulatory mechanisms that provide a deeper understanding of this intricate process.
A significant discovery has been a novel multifunctional β-oxidation complex in Euglena gracilis. This complex, located in the mitochondria, is composed of 3-hydroxyacyl-coenzyme A (-CoA) dehydrogenase, 2-enoyl-CoA hydratase, thiolase, and epimerase activities. The entire enzyme complex has a native molecular mass of approximately 460 kD and is made up of four subunits with molecular masses of 45.5, 44.5, 34, and 32 kD. nih.gov Further investigation revealed that the hydratase and thiolase functions are on the larger subunits, while two distinct dehydrogenase functions reside on the two smaller subunits. nih.gov Notably, the epimerase activity is only present when the enzyme complex is fully assembled. nih.gov This discovery suggests an evolutionary path where monofunctional enzymes combined to form a multifunctional complex, representing a unique line of development for β-oxidation enzymes. nih.gov
In rat liver, research has identified two distinct isoforms of an enzyme that converts D-3-hydroxyacyl-CoA to trans-2-enoyl-CoA, one located in the microsomes and the other in the peroxisomes. nih.gov These "hydratase 2" enzymes were separated and purified, revealing that while they have similar kinetic properties, they are immunologically and structurally different proteins. nih.gov The microsomal enzyme is a homodimer with a native molecular weight of 60,000, composed of 31,500 molecular weight subunits. In contrast, the peroxisomal enzyme has a native molecular weight of 62,000, with 33,500 molecular weight subunits. nih.gov
Furthermore, the broader family of thiolase superfamily enzymes, which are crucial for both fatty acid synthesis and degradation, has been a subject of intense study. openaccessjournals.com These enzymes catalyze the formation and cleavage of carbon-carbon bonds through a thioester-dependent Claisen-condensation reaction. openaccessjournals.com All thiolases share a conserved three-domain structure known as the "thiolase fold." openaccessjournals.com
The regulation of acetyl-CoA production, a key metabolite in fatty acid metabolism, is also an area of active investigation. Enzymes like pyruvate (B1213749) dehydrogenase (PDH) and ATP Citrate (B86180) Lyase (ACLY) have been found in the nucleus, where they can locally generate acetyl-CoA to influence histone acetylation and gene expression. unimi.it This highlights a direct link between metabolic state and the epigenetic regulation of inflammatory gene expression. unimi.it
| Enzyme/Complex | Location | Subunit Composition (kD) | Key Activities |
| Novel Multifunctional β-oxidation Complex | Euglena gracilis Mitochondria | 45.5, 44.5, 34, 32 | 3-hydroxyacyl-CoA dehydrogenase, 2-enoyl-CoA hydratase, thiolase, epimerase |
| Microsomal Hydratase 2 | Rat Liver Microsomes | 31.5 (homodimer) | Dehydration of D-3-hydroxyacyl-CoA |
| Peroxisomal Hydratase 2 | Rat Liver Peroxisomes | 33.5 | Dehydration of D-3-hydroxyacyl-CoA |
Systems Biology Approaches to Metabolic Network Integration and Flux Analysis
Systems biology offers a holistic framework to understand the complex interactions within metabolic networks, moving beyond the study of individual components. ethernet.edu.et This approach is crucial for integrating the vast amounts of data generated by 'omics' technologies to unravel the intricate connections between genes, proteins, and metabolites that define cellular physiology. ethernet.edu.etfrontiersin.org
Metabolic networks, including the pathways involving this compound, are now being analyzed as integrated systems. frontiersin.org This involves reconstructing genome-scale metabolic models (GEMs) from annotated genome sequences and metabolic knowledge bases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). ucsd.edu These models can be converted into a mathematical format, the stoichiometric matrix (S matrix), which allows for the simulation of metabolic flux states under various conditions. ucsd.edu Flux balance analysis (FBA) is a widely used computational method to analyze these models and predict metabolic phenotypes. ucsd.edu
The application of systems biology extends to understanding complex biological phenomena like heterosis, or hybrid vigor. researchoutreach.org By modeling metabolic systems and simulating the effects of genetic variations on enzyme concentrations and pathway flux, researchers can predict the emergence of desirable traits in hybrid organisms. researchoutreach.org This approach highlights that heterosis is a systemic property arising from the complexity of biological networks. researchoutreach.org
In the context of diseases like cancer, systems biology is used to identify metabolic reprogramming, a hallmark of cancer cells. elypta.com By overlaying genome-wide omics data onto comprehensive models of human metabolism, researchers can pinpoint regulatory hotspots and deregulated metabolite profiles, such as the "GAGome" (the profile of human glycosaminoglycans), which can serve as biomarkers. elypta.com
Structural Biology of Associated Enzyme Complexes and Catalytic Mechanisms
Understanding the three-dimensional structure of enzymes and enzyme complexes involved in this compound metabolism is fundamental to elucidating their catalytic mechanisms. While specific structural data for enzymes acting directly on this compound is limited, extensive research on related enzymes provides significant insights.
The thiolase superfamily of enzymes, which are involved in the β-oxidation of fatty acids, share a conserved structural fold consisting of three domains: an N-terminal domain, a loop region, and a C-terminal domain. openaccessjournals.com The catalytic residues are located in the loops of the core domains, and the loop domain is primarily responsible for binding coenzyme A. openaccessjournals.com
A recent study on the evolution of enzyme structures in yeasts over 400 million years has provided a large dataset of predicted enzyme structures, including those involved in fatty acid metabolism like 3-hydroxyacyl-CoA dehydrogenase. biorxiv.org This research aims to link structural diversity to metabolic evolution, offering a powerful tool for understanding how enzyme structures adapt to different metabolic needs. biorxiv.org
The enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, while not directly in the this compound pathway, provides a well-studied example of the catalytic mechanism of a related enzyme. nih.gov Structural studies combined with site-directed mutagenesis have identified key amino acid residues (aspartate, glutamate (B1630785), histidine, and lysine) and their probable roles in the four-electron oxidoreduction reaction that converts HMG-CoA to mevalonate (B85504). nih.gov
| Enzyme Family | Conserved Structural Feature | Key Catalytic Residues (Example: HMGR) |
| Thiolase Superfamily | Thiolase Fold (βαβαβαββ) | Located in loops of core domains |
| HMG-CoA Reductase | - | Aspartate, Glutamate, Histidine, Lysine |
Development of High-Throughput Screening Assays for Pathway Modulators
High-throughput screening (HTS) is a powerful drug discovery process that enables the automated testing of large libraries of chemical or biological compounds to identify molecules that modulate a specific biological target or pathway. bmglabtech.combeckman.es The primary goal of HTS is to find "hits" or "leads" that can be further optimized for therapeutic development. bmglabtech.com
The HTS process generally involves several key steps: preparation of samples and compound libraries, development of an automated assay method, configuration of a robotic workstation, and data acquisition and analysis. bmglabtech.com A variety of detection methods can be employed, often based on light-based readouts in microplates. bmglabtech.com
Recent advancements in HTS technology have led to the development of novel screening platforms. For example, a flow cytometry-based HTS assay was successfully used to screen a natural compound library for modulators of autophagy, an intracellular recycling pathway. nih.gov This screen identified novel inducers and inhibitors of autophagy, demonstrating the power of HTS in discovering new bioactive compounds. nih.gov
Another innovative approach is the HTS-compatible CometChip, which allows for the direct detection of DNA damage and has been used to screen for modulators of apoptosis and DNA repair. nih.gov This technology enabled a large-scale screen using an shRNA library to identify genes involved in these critical cellular processes. nih.gov
In the context of antiviral drug discovery, a cell-based HTS assay was developed to identify small molecules that enhance the interferon signaling pathway. plos.org This screen of over 2,000 compounds led to the identification of 64 compounds with significant activity, highlighting the efficiency of HTS in identifying potential therapeutic agents. plos.org
Computational Modeling and Simulation of this compound Metabolic Pathways
Computational modeling and simulation are indispensable tools for understanding the dynamics of complex metabolic pathways like that of this compound. nih.gov These approaches allow researchers to integrate diverse data sets, test hypotheses, and predict the behavior of metabolic networks under different conditions. nih.gov
One common approach is to develop kinetic models of metabolic pathways. diva-portal.org Software platforms like Modelica, with specialized libraries such as BioChem and Metabolic, enable the creation of graphical models of biochemical reactions and pathways. diva-portal.org These models can simulate the dynamic changes in metabolite concentrations over time and can be used to analyze the effects of perturbations, such as the inhibition of a specific enzyme. diva-portal.org
Constraint-based modeling, particularly flux balance analysis (FBA) of genome-scale metabolic models (GEMs), is another powerful technique. ucsd.edu GEMs are mathematical representations of an organism's entire metabolic network. ucsd.edu By applying constraints such as nutrient availability and enzyme capacities, FBA can predict metabolic flux distributions that optimize a specific cellular objective, such as growth. ucsd.edu
Computational models are also being developed to understand the interplay between metabolism and other cellular processes, such as signaling and gene regulation. For instance, a computational model of CD4+ T cell metabolism was created to investigate the links between metabolic pathways and immune function. nih.gov This model, which includes glycolysis, the TCA cycle, and fatty acid oxidation, can predict the metabolic phenotypes of different T cell subtypes. nih.gov
Furthermore, computational models are being used to explore the role of metabolism in disease. A recent study formulated a phenotypic model for cancer metabolism that couples master gene regulators with key metabolic substrates. biorxiv.org This model predicts distinct metabolic phenotypes in cancer cells and can be used to quantify gene and metabolic pathway activity from gene expression data. biorxiv.org
| Modeling Approach | Description | Application Example |
| Kinetic Modeling | Uses differential equations to describe the rate of change of metabolite concentrations based on enzyme kinetics. | Simulating the dynamic behavior of metabolic pathways in response to inhibitors. diva-portal.org |
| Constraint-Based Modeling (FBA) | Predicts steady-state reaction fluxes in a metabolic network that optimize a given objective function, subject to physicochemical constraints. | Predicting metabolic phenotypes and the effects of gene knockouts in genome-scale models. ucsd.edu |
| Integrated Immuno-Metabolic Modeling | Combines models of metabolic pathways with signaling and regulatory networks to understand their interplay. | Predicting the metabolic profiles of different immune cell subtypes. nih.gov |
| Phenotypic Cancer Metabolism Modeling | Couples gene regulation with metabolic pathways to predict and characterize different metabolic states in cancer. | Quantifying metabolic pathway activity from tumor gene expression data. biorxiv.org |
Q & A
Q. What methodological approaches are recommended for detecting 3-hydroxyicosanoyl-CoA in biological samples?
Detection typically involves a combination of chromatographic and spectroscopic techniques. For example:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Enables precise identification and quantification due to the compound’s unique mass-to-charge ratio (exact mass: 1071.3918 Da) .
- Western Blotting : After electrophoretic transfer to nitrocellulose membranes (as per Towbin et al., 1979), immunological detection using specific antibodies against CoA derivatives can be employed .
- Enzymatic Assays : Coupled with NADH/NAD+ redox reactions to measure activity in fatty acid β-oxidation pathways .
Q. How can researchers synthesize and characterize this compound for in vitro studies?
Synthesis strategies include:
- Enzymatic Synthesis : Using acyl-CoA synthetases to conjugate 3-hydroxyicosanoic acid with coenzyme A, followed by purification via HPLC (as demonstrated for similar CoA derivatives in peroxisomal studies) .
- Chemical Synthesis : Thioesterification of the carboxylic acid with activated CoA-thiols, validated by NMR for structural confirmation .
- Characterization : Employ high-resolution MS for exact mass verification and UV spectroscopy (260 nm for the adenine moiety in CoA) .
Q. What metabolic pathways involve this compound, and how are they experimentally validated?
The compound is a key intermediate in:
- β-Oxidation : Acts as a substrate for hydroxyacyl-CoA dehydrogenases, converting to 3-oxoicosanoyl-CoA .
- Fatty Acid Elongation : Incorporated into very-long-chain fatty acids (VLCFAs) via endoplasmic reticulum enzymes . Experimental validation involves isotope tracing (e.g., C-labeled precursors) and enzyme knockout models to track pathway disruptions .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in this compound flux across different experimental models?
Discrepancies between in vitro enzyme kinetics and in vivo metabolic flux often arise due to compartmentalization (e.g., peroxisomal vs. mitochondrial pathways). Strategies include:
Q. What structural analysis techniques are critical for studying this compound-protein interactions?
Advanced methods include:
- X-ray Crystallography : To resolve binding sites in enzymes like hydroxyacyl-CoA dehydrogenases .
- Nuclear Magnetic Resonance (NMR) : For dynamic interaction studies, particularly with flexible acyl-CoA-binding domains .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinities () between the compound and target proteins .
Q. How do researchers address challenges in quantifying this compound in complex lipid matrices?
Co-elution with structurally similar acyl-CoA species (e.g., 3-oxo or saturated derivatives) necessitates:
- Tandem MS (MS/MS) : Fragment ion filtering (e.g., m/z 347 for CoA-specific fragments) to enhance specificity .
- Ion-Pair Chromatography : Using tetrabutylammonium salts to improve retention and separation on C18 columns .
Q. What experimental designs are optimal for probing the enzyme specificity of this compound dehydrogenases?
- Kinetic Competition Assays : Compare / ratios for this compound vs. analogs (e.g., shorter-chain hydroxyacyl-CoAs) .
- Site-Directed Mutagenesis : Target active-site residues (e.g., His-158 in human HSD17B10) to assess substrate selectivity .
- Molecular Dynamics Simulations : Predict binding free energy differences between substrates .
Data Analysis and Conflict Resolution
Q. How should researchers reconcile contradictory data on this compound’s role in lipid homeostasis?
- Systematic Literature Review : Follow COSMIN guidelines to filter high-quality studies, excluding non-peer-reviewed sources (e.g., dissertations) .
- Meta-Analysis : Pool kinetic data (, ) across studies, adjusting for methodological variability (e.g., pH, temperature) .
- Pathway Modeling : Use tools like COPASI to simulate metabolic flux under varying conditions (e.g., substrate availability) .
Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound-dependent pathways?
- Nonlinear Regression : Fit data to Hill or Michaelis-Menten equations to derive EC or values .
- Bayesian Hierarchical Models : Account for inter-experiment variability in multi-laboratory studies .
Experimental Design and Validation
Q. How to design a rigorous protocol for CRISPR/Cas9 knockout of enzymes involving this compound?
- Guide RNA Design : Target exons encoding catalytic domains (e.g., NAD+-binding regions in dehydrogenases) .
- Phenotypic Validation : Measure accumulation of this compound via LC-MS and assess β-oxidation defects (e.g., ATP depletion) .
- Off-Target Analysis : Use tools like GUIDE-seq to confirm specificity .
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